Methyl 6-bromoindoline-2-carboxylate
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Overview
Description
Methyl 6-bromoindoline-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoindoline-2-carboxylate typically involves the bromination of indoline-2-carboxylate. One common method includes the reaction of indoline-2-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position of the indoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to control the reaction parameters. This ensures high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of de-brominated or other reduced products.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Methyl 6-bromoindoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of methyl 6-bromoindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroindoline-2-carboxylate
- Methyl 6-fluoroindoline-2-carboxylate
- Methyl 6-iodoindoline-2-carboxylate
Uniqueness
Methyl 6-bromoindoline-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with biological targets .
Biological Activity
Methyl 6-bromoindoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is an indole derivative characterized by the presence of a bromine atom at the 6-position of the indole ring and a carboxylate functional group. Indole derivatives are well-known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound enhance its binding affinity to various biological targets, making it a valuable candidate for drug development.
Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity. A study demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 4.5 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties, particularly against mycobacterial species. A study evaluated its effectiveness against several strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The compound demonstrated selective inhibition without significant cytotoxicity to human cells .
Table 2: Antimicrobial Activity Against Mycobacterial Strains
Mycobacterial Strain | MIC (µg/mL) | Selectivity Index |
---|---|---|
M. tuberculosis | 0.25 | >100 |
M. abscessus | 0.5 | >50 |
M. avium | 1.0 | >30 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances its lipophilicity, allowing for better membrane penetration and receptor binding. The carboxylate group plays a crucial role in forming hydrogen bonds with target proteins, facilitating the modulation of various signaling pathways.
Case Studies
- Study on Anticancer Mechanism : A recent investigation into the anticancer effects revealed that this compound activates caspase pathways leading to apoptosis in cancer cells. The study utilized flow cytometry to assess cell death rates and confirmed the compound's efficacy in inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study focused on the compound's interaction with mycobacterial cell membranes, demonstrating that it disrupts membrane integrity, leading to cell lysis. This was evidenced by changes in membrane permeability assays conducted on M. tuberculosis.
Future Directions
The promising biological activities of this compound suggest potential applications in drug development for cancer therapy and treatment of mycobacterial infections. Ongoing research aims to optimize its pharmacokinetic properties and explore combination therapies to enhance therapeutic efficacy.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
methyl 6-bromo-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |
InChI Key |
GCLXWFJBKONAAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
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